molecular formula C5H9N3 B11822696 3-amino-3-(dimethylamino)prop-2-enenitrile

3-amino-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B11822696
M. Wt: 111.15 g/mol
InChI Key: IPCXNRMTXUVTFH-UHFFFAOYSA-N
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Description

3-amino-3-(dimethylamino)prop-2-enenitrile is an organic compound with the molecular formula C₅H₉N₃ It is known for its unique structure, which includes both amino and dimethylamino groups attached to a propenenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of dimethylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Dimethylamine and acrylonitrile.

    Catalyst: Often a base such as sodium hydroxide.

    Conditions: The reaction is typically conducted at a temperature range of 50-70°C.

    Product Isolation: The product is isolated through distillation or crystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-amino-3-(dimethylamino)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-amino-3-(dimethylamino)prop-2-enenitrile exerts its effects involves interactions with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(dimethylamino)-2-nitroprop-2-enenitrile
  • 3-(dimethylamino)-2-propenenitrile

Uniqueness

3-amino-3-(dimethylamino)prop-2-enenitrile is unique due to its dual amino functionality, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

3-amino-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3

InChI Key

IPCXNRMTXUVTFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC#N)N

Origin of Product

United States

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